

An In-depth Technical Guide to Cleomiscosin C (CAS Number: 84575-10-0)

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Compound of Interest

Compound Name: *Cleomiscosin C*

Cat. No.: B020649

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan with the CAS number 84575-10-0, has garnered significant interest within the scientific community for its notable antioxidant and hepatoprotective properties. This technical guide provides a comprehensive overview of **Cleomiscosin C**, consolidating available data on its chemical and physical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Cleomiscosin C is a complex heterocyclic compound with the molecular formula $C_{21}H_{20}O_9$ and a molecular weight of 416.38 g/mol ^[1]. Its systematic IUPAC name is (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h]^[1]^[2]benzodioxin-9-one.^[1] The structure of **Cleomiscosin C** is characterized by a coumarin moiety fused with a phenylpropane unit through a dioxane bridge.

Table 1: Chemical and Physical Properties of **Cleomiscosin C**

Property	Value	Reference(s)
CAS Number	84575-10-0	[1]
Molecular Formula	C ₂₁ H ₂₀ O ₉	[1]
Molecular Weight	416.38 g/mol	[1]
Melting Point	210 °C (decomposition)	Not specified
Boiling Point (Predicted)	647.8 ± 55.0 °C	Not specified
Density (Predicted)	1.391 ± 0.06 g/cm ³	Not specified
pKa (Predicted)	9.66 ± 0.40	Not specified
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Not specified
Appearance	Powder	Not specified

Biological Activities and Mechanism of Action

The primary biological activities of **Cleomiscosin C** reported in the literature are its antioxidant and hepatoprotective effects.

Antioxidant Activity

Cleomiscosin C has demonstrated potent antioxidant properties, particularly in the inhibition of lipid peroxidation. It effectively protects low-density lipoprotein (LDL) from oxidation induced by various agents, a key event in the pathogenesis of atherosclerosis.

Table 2: In Vitro Antioxidant Activity of **Cleomiscosin C**

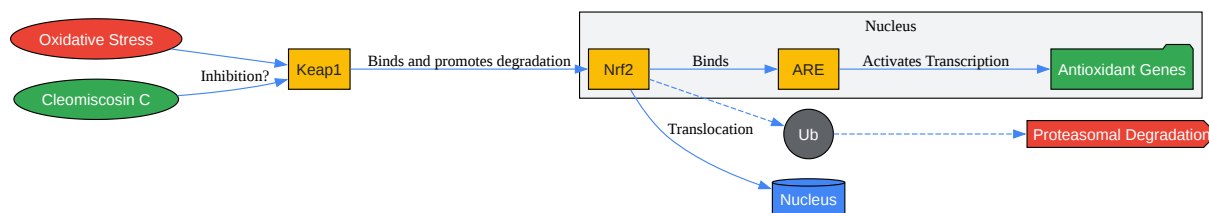
Assay	IC ₅₀ (μM)	Reference(s)
Cu ²⁺ -induced LDL oxidation	29.5	Not specified
AAPH-induced LDL oxidation	11.9	Not specified
Protection of apoB-100 from Cu ²⁺ -induced modification	23.6	Not specified
Protection of apoB-100 from HOCl-induced modification	3.9	Not specified

A computational study investigating the radical scavenging activity of **Cleomiscosin C** has provided insights into its mechanism. The study suggests that in polar environments, **Cleomiscosin C** exhibits good antioxidant capacity, with a predicted overall rate constant (k_{overall}) for HOO• radical scavenging in the range of 4.03×10^7 to $8.66 \times 10^7 \text{ M}^{-1}\text{s}^{-1}$, which is comparable to that of ascorbic acid and resveratrol.[3][4] In contrast, in apolar environments, it is predicted to be a weak antioxidant.[3][4]

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by **Cleomiscosin C** is limited, based on the known mechanisms of other structurally related coumarinolignans and antioxidant compounds, it is plausible that **Cleomiscosin C** exerts its effects through the modulation of key cellular signaling cascades involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.

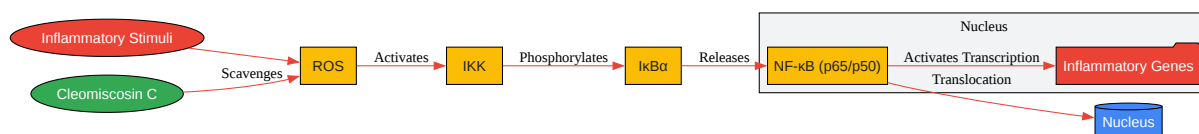
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that **Cleomiscosin C**, as an antioxidant, may activate the Nrf2 pathway.



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Caption: Proposed Nrf2 activation pathway by **Cleomiscosin C**.

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a key regulator of inflammation. Chronic inflammation is closely linked to oxidative stress. By reducing oxidative stress, **Cleomiscosin C** may indirectly inhibit the activation of the NF- κ B pathway.



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Caption: Proposed NF- κ B inhibition pathway by **Cleomiscosin C**.

Hepatoprotective Activity

Cleomiscosin C, along with its analogs Cleomiscosin A and B, has been reported to possess liver-protective properties. While detailed mechanistic studies on pure **Cleomiscosin C** are limited, studies on plant extracts containing these compounds have shown protection against

liver injury induced by toxins like carbon tetrachloride (CCl_4). The hepatoprotective effect is likely linked to its antioxidant and anti-inflammatory activities.

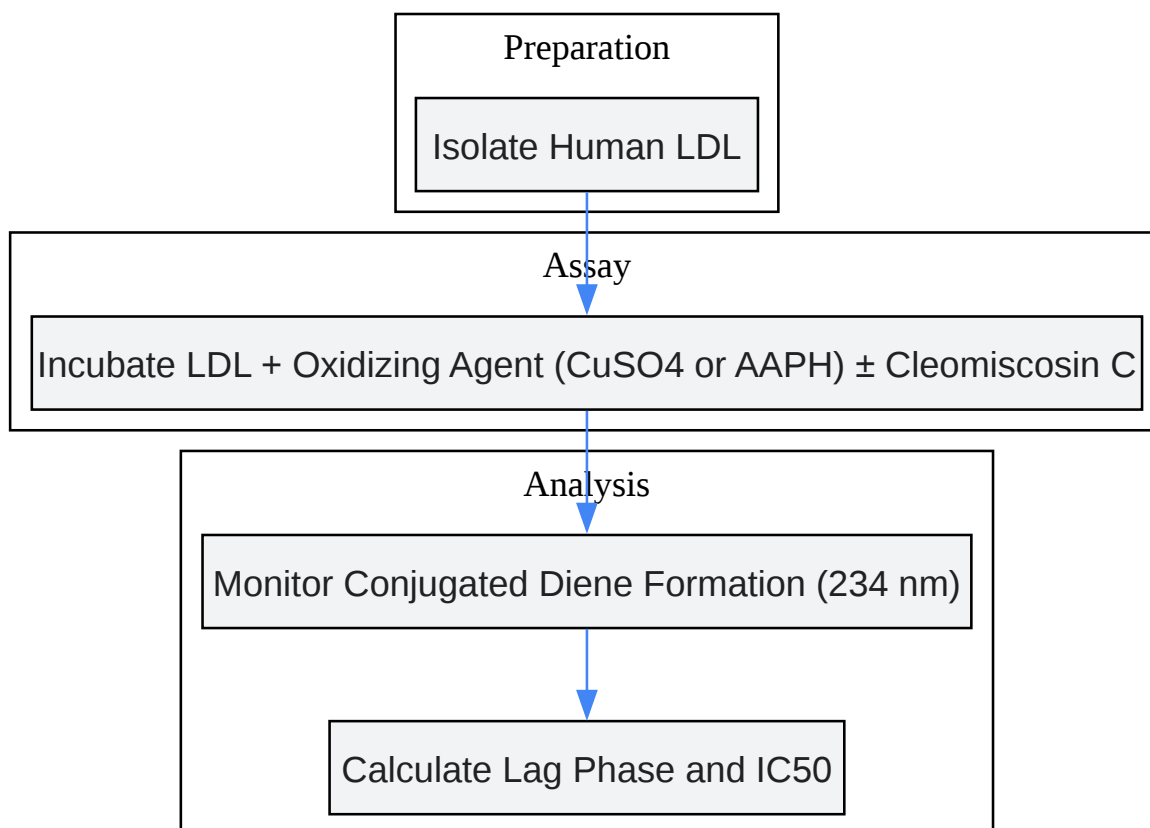
Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Cleomiscosin C** are not extensively reported. However, based on the available literature, the following methodologies are commonly employed for assessing antioxidant and hepatoprotective activities.

LDL Oxidation Inhibition Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL).

- **LDL Isolation:** Human LDL is isolated from the plasma of healthy donors by ultracentrifugation.
- **Oxidation Induction:** LDL (e.g., 100 $\mu\text{g/mL}$) is incubated in the presence of an oxidizing agent, such as copper sulfate (CuSO_4 , e.g., 5 μM) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH, e.g., 5 mM).
- **Treatment:** Different concentrations of **Cleomiscosin C** are co-incubated with the LDL and oxidizing agent.
- **Monitoring Oxidation:** The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, typically by spectrophotometry at 234 nm.
- **Data Analysis:** The lag phase of oxidation is determined, and the IC_{50} value for the inhibition of LDL oxidation is calculated.



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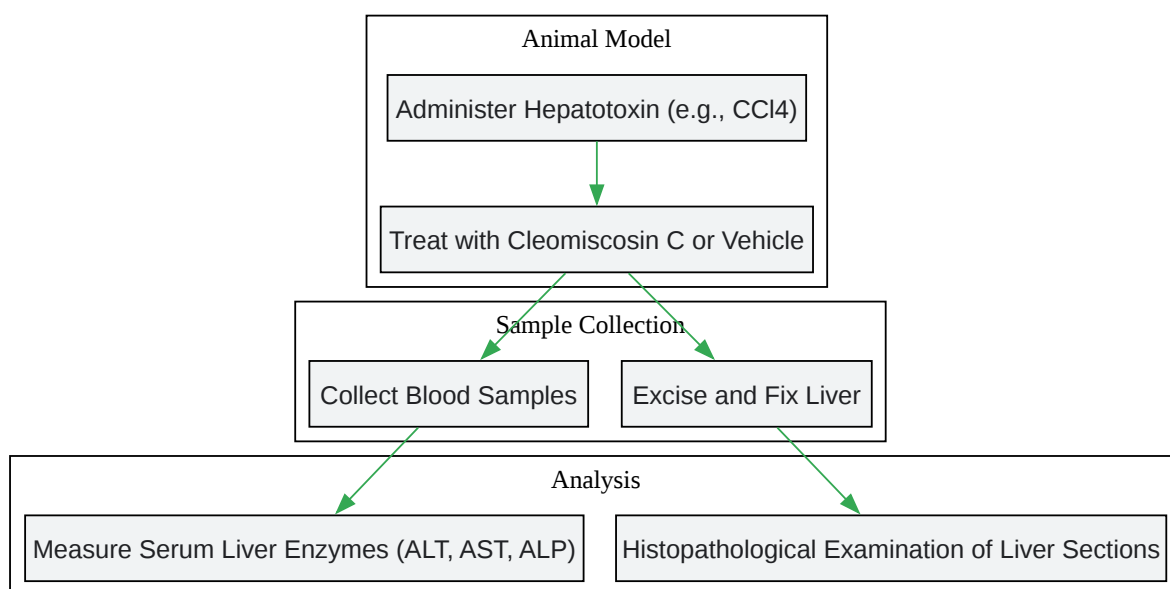
Caption: Workflow for LDL Oxidation Inhibition Assay.

In Vivo Hepatoprotectivity Assay (General Protocol)

This assay assesses the ability of a compound to protect the liver from toxin-induced damage in an animal model.

- **Animal Model:** Typically, rodents (e.g., rats or mice) are used.
- **Toxin Induction:** Hepatotoxicity is induced by administering a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen.
- **Treatment:** Animals are pre-treated or co-treated with **Cleomiscosin C** at various doses. A positive control group is often treated with a known hepatoprotective agent like silymarin.

- **Biochemical Analysis:** After a specific period, blood samples are collected to measure the levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).
- **Histopathological Examination:** Livers are excised, fixed, and sectioned for histological analysis to assess the extent of liver damage.



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Caption: Workflow for In Vivo Hepatoprotectivity Assay.

Synthesis

A detailed, step-by-step experimental protocol for the total synthesis of **Cleomiscosin C** is not readily available in the public domain. However, a general synthetic strategy for coumarinolignans has been described, which involves key steps such as a Mitsunobu coupling,

a modified Miyaura arylation, and an acid-catalyzed cyclization. This approach allows for the stereoselective synthesis of various coumarinolignans.

Pharmacokinetics

Specific pharmacokinetic data for **Cleomiscosin C**, such as its absorption, distribution, metabolism, and excretion (ADME) profile, have not been extensively reported. As a coumarin derivative, it may undergo metabolic transformations in the liver, primarily through hydroxylation and glucuronidation, similar to other compounds in its class. The bioavailability of coumarins can be variable.

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data for **Cleomiscosin C** are essential for its unambiguous identification and characterization. While complete assigned spectra are not available in the reviewed literature, ¹³C NMR data is reported to be available on PubChem.^[1] Researchers are encouraged to consult specialized databases and publications for comprehensive spectral assignments.

Conclusion

Cleomiscosin C is a promising natural product with significant antioxidant and potential hepatoprotective activities. Its ability to inhibit LDL oxidation suggests a potential role in the prevention of atherosclerosis. While the precise molecular mechanisms and signaling pathways are yet to be fully elucidated, it is hypothesized to act through the modulation of the Nrf2 and NF-κB pathways. Further research is warranted to explore its full therapeutic potential, including detailed mechanistic studies, comprehensive pharmacokinetic profiling, and the development of a robust synthetic methodology. This technical guide provides a foundation for future investigations into this intriguing coumarinolignan.

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